2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-ethyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O/c1-3-14(4-2)20(29)27-11-9-26(10-12-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-15(21)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXATUMFVZSDWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonding and other intermolecular forces. This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Similar compounds have shown inhibitory activity against various viruses and cancer cell lines. This suggests that the compound may have potential therapeutic effects.
Biological Activity
The compound 2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃F N₄O
- Molecular Weight : 334.40 g/mol
- Key Functional Groups : Triazole, piperazine, and pyrimidine moieties.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrimidine structures often exhibit a range of biological activities, including:
- Antitumor Activity : Many derivatives of triazoles are known for their anticancer properties. The presence of the fluorophenyl group may enhance this activity by improving lipophilicity and cellular uptake.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds with triazole rings can inhibit enzymes critical for cancer cell proliferation.
- Interference with DNA Synthesis : Pyrimidine derivatives are known to disrupt DNA synthesis pathways in rapidly dividing cells.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing central nervous system activity.
Antitumor Activity
A study conducted by Elmongy et al. (2022) synthesized several pyrimidine derivatives and tested their cytotoxicity against breast cancer cells (MCF-7). The results demonstrated that compounds with similar structural features to our target compound exhibited significant inhibition rates ranging from 43% to 87% at concentrations of 50 μM. This suggests a promising avenue for further exploration in cancer therapeutics .
Antimicrobial Properties
Another study highlighted the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. The tested compounds showed minimum inhibitory concentrations (MICs) in the range of 10–50 μg/mL, indicating potential as broad-spectrum antibiotics .
Case Study 1: Anticancer Efficacy
In a controlled experiment, a derivative structurally related to our compound was assessed for its effects on various cancer cell lines. The derivative exhibited an IC50 value of 27.6 µM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .
Case Study 2: Antimicrobial Screening
A series of triazole derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The most effective compound demonstrated an MIC of 15 µg/mL against S. aureus, showcasing the potential utility of these compounds in treating bacterial infections .
Data Table: Biological Activities Comparison
| Compound Structure | Activity Type | Target Cell Line | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|---|
| Related Triazole | Antitumor | MDA-MB-231 | 27.6 | N/A |
| Related Triazole | Antimicrobial | S. aureus | N/A | 15 |
| Related Pyrimidine | Antitumor | Various | Ranges from 43% to 87% inhibition at 50 µM | N/A |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of triazolo-pyrimidines in targeting various cancer types. For instance, compounds featuring the triazolo[4,5-d]pyrimidine scaffold have been investigated for their inhibitory effects on cancer cell proliferation and metastasis. In particular, the compound's ability to inhibit specific kinases involved in cancer signaling pathways makes it a promising candidate for further development as an anticancer agent .
Neuroprotective Effects
Research into the neuroprotective properties of triazole derivatives indicates that certain compounds can modulate neuroinflammatory responses and protect against neuronal cell death. The structure of 2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one suggests potential interactions with neurotransmitter systems, which could be explored in the context of neurodegenerative diseases .
Antimicrobial Properties
Compounds containing the triazole ring have been documented for their antimicrobial activities against a variety of pathogens. The unique structural features of This compound may enhance its efficacy against resistant strains of bacteria and fungi .
Modulators of Biological Pathways
The compound's potential as a modulator of biological pathways is supported by its ability to interact with various receptors and enzymes. For instance, studies have shown that triazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways or as antagonists at specific receptor sites . This opens avenues for further research into its applications in treating metabolic disorders and other conditions.
Table: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of arylpiperazine-triazolo-pyrimidine derivatives. Below is a systematic comparison with analogs reported in the literature, focusing on structural variations, physicochemical properties, and inferred biological implications.
Heterocyclic Core Modifications
Analysis :
Substituent Variations on the Aromatic Ring
Analysis :
- The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas dimethoxyphenyl substituents (third compound) prioritize solubility at the expense of blood-brain barrier permeability .
- The 3-fluoro-4-methylphenyl analog (second compound) introduces steric hindrance, which could slow metabolism by cytochrome P450 enzymes .
Alkyl Chain and Ketone Modifications
Implications for Drug Design
- Triazolo-pyrimidine core: Superior to pyrido-pyrimidinones in terms of hydrogen-bonding capacity but synthetically challenging.
- 4-Fluorophenyl vs. 3,4-dimethoxyphenyl : The former is preferable for CNS-targeted agents, while the latter suits peripheral targets.
- 2-Ethylbutan-1-one : Balances steric effects and metabolic stability compared to longer chains or aromatic extensions.
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Parameter Screening: Systematically vary reaction parameters (temperature, solvent polarity, catalyst type) to identify optimal conditions. Polar aprotic solvents like DMF or DMSO often enhance triazolopyrimidine ring formation .
- Design of Experiments (DoE): Apply fractional factorial designs to minimize trials while testing interactions between variables (e.g., solvent vs. temperature) .
- Purification Techniques: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (e.g., ethanol/water mixtures) to isolate the compound from byproducts .
Q. What spectroscopic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Analysis: Prioritize H and C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH signals) and triazolopyrimidine core (δ 8.0–9.0 ppm for aromatic protons) .
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns consistent with the ethylbutanone side chain .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in slow-evaporation setups (e.g., dichloromethane/methanol) and analyze diffraction patterns .
Q. How can initial bioactivity screening be designed to prioritize targets?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to kinase targets (e.g., PI3K or EGFR) based on the triazolopyrimidine scaffold’s π-π stacking potential .
- High-Throughput Assays: Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) at 10 µM concentrations, with ATP concentrations adjusted to match physiological levels (1 mM) .
Advanced Research Questions
Q. How can contradictory bioactivity data across experimental replicates be resolved?
Methodological Answer:
- Variable Isolation: Test hypotheses systematically—e.g., confirm compound stability in assay buffers (pH 7.4, 37°C) via HPLC and adjust DMSO concentrations (<0.1% to avoid solvent effects) .
- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) to confirm target engagement .
Q. What computational strategies improve reaction path prediction for derivatives of this compound?
Methodological Answer:
- Quantum Mechanical (QM) Calculations: Use Gaussian 16 with B3LYP/6-31G* basis sets to model transition states for triazolopyrimidine ring formation .
- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in piperazine substitutions, incorporating descriptors like Fukui indices .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression (e.g., carbonyl stretching at ~1700 cm) .
- Design Space Exploration: Use response surface methodology (RSM) to define robust operating ranges for critical parameters (e.g., reagent stoichiometry ±5%) .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational binding predictions and experimental IC50_{50}50 values?
Methodological Answer:
- Force Field Refinement: Re-parameterize docking simulations using MM-GBSA to account for solvation effects and protein flexibility .
- Experimental Controls: Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions and normalize IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
